Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate
Overview
Description
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a nitro group and an ethyl ester group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate typically involves a multi-step reaction process. One common method starts with the reaction of 4-amino-1-methyl-1H-benzo[d]imidazole-2-butanoate with nitric acid and sulfuric acid to form 5-nitro-1-methyl-1H-benzo[d]imidazole-2-butanoate. This intermediate is then reacted with ethyl cyanoacetate to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 5-amino-1-methyl-1H-benzo[d]imidazole-2-pentanoate.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoic acid.
Scientific Research Applications
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-methyl-5-nitro-1H-benzo[d]imidazole-2-butanoate
- 5-nitro-1H-benzo[d]imidazole-2-butanoic acid
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Comparison: Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate is unique due to the presence of both the nitro group and the ethyl ester group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these functional groups .
Properties
IUPAC Name |
ethyl 5-(1-methyl-5-nitrobenzimidazol-2-yl)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-22-15(19)7-5-4-6-14-16-12-10-11(18(20)21)8-9-13(12)17(14)2/h8-10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBMBKHQIRDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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